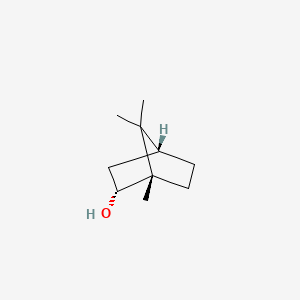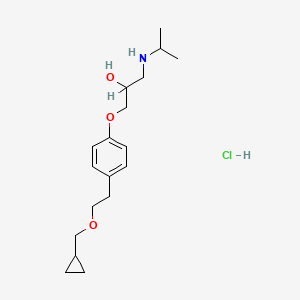
DL-2-Bornanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-2-Bornanol, also known as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant camphor-like aroma and is commonly found in essential oils extracted from plants such as Borneol camphor. This compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions: DL-2-Bornanol can be synthesized through several methods. One common synthetic route involves the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of camphene, a process that involves the addition of hydrogen to camphene in the presence of a catalyst such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: DL-2-Bornanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to isoborneol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and acids.
Major Products Formed:
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
DL-2-Bornanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: this compound is investigated for its role in enhancing drug delivery across biological barriers, such as the blood-brain barrier.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
DL-2-Bornanol exerts its effects through various mechanisms:
Permeation Enhancement: It alters cell membrane lipid structures and modulates ATP binding cassette transporters, facilitating the passage of drugs across biological barriers.
Anti-inflammatory: The compound can modulate inflammatory pathways, reducing inflammation and promoting healing.
類似化合物との比較
DL-2-Bornanol is often compared with other similar compounds such as:
Borneol: A naturally occurring enantiomer of this compound with similar properties but different stereochemistry.
Isoborneol: An isomer of this compound that differs in the position of the hydroxyl group.
Camphor: An oxidized form of this compound with distinct applications and properties.
Uniqueness: this compound’s unique combination of chiral properties and its ability to enhance drug delivery across biological barriers make it particularly valuable in pharmaceutical research and development.
特性
CAS番号 |
6627-72-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1 |
InChIキー |
DTGKSKDOIYIVQL-NQMVMOMDSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@H]2O |
正規SMILES |
CC1(C2CCC1(C(C2)O)C)C |
沸点 |
212 °C Sublimes |
Color/Form |
White to off-white crystals White translucent lumps White solid Tablets from petroleum ethe |
密度 |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ 1.10 g/cm cu at 20 °C |
引火点 |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |
物理的記述 |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid Other Solid White translucent solid; [Hawley] White solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |
溶解性 |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |
蒸気圧 |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)




![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)


![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)


![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)


